Cas no 34493-98-6 (Dideoxykanamycin B)

Dideoxykanamycin B is a semisynthetic aminoglycoside antibiotic derived from kanamycin B, characterized by the removal of two hydroxyl groups from its structure. This modification enhances its stability and reduces susceptibility to certain resistance mechanisms, such as enzymatic inactivation by aminoglycoside-modifying enzymes. It exhibits potent bactericidal activity against a broad spectrum of Gram-negative and some Gram-positive bacteria, targeting the 30S ribosomal subunit to inhibit protein synthesis. Its improved pharmacokinetic profile, including reduced nephrotoxicity compared to earlier aminoglycosides, makes it a valuable candidate for therapeutic applications. The compound is primarily used in research settings to study antibiotic resistance and develop novel antimicrobial agents.
Dideoxykanamycin B structure
Dideoxykanamycin B structure
Product Name:Dideoxykanamycin B
CAS No:34493-98-6
MF:C18H37N5O8
MW:451.515084981918
CID:54252
PubChem ID:470999
Update Time:2025-05-30

Dideoxykanamycin B Chemical and Physical Properties

Names and Identifiers

    • Dibekacin
    • (2R,3R,4S,5S,6R)-4-Amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxy-cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
    • 3',4'-dideoxykanamycin B
    • CCG-213771
    • KBioSS_001878
    • NCGC00095276-01
    • DIBEKACIN [MI]
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl)-(1-4)-2-deoxy-
    • DTXCID302915
    • Dibekacin [INN:BAN]
    • Dibekacina
    • 34493-98-6
    • SCHEMBL49816
    • CHEBI:37945
    • Dibekacinum [INN-Latin]
    • KBioGR_001428
    • DTXSID2022915
    • DIBEKACIN [WHO-DD]
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-6))-2-deoxy-L-streptamine
    • CHEMBL560976
    • KBio2_004446
    • HY-B1129
    • Dibekacine
    • Spectrum4_001074
    • D07811
    • CS-4725
    • UNII-45ZFO9E525
    • DB13270
    • (1R,2S,3S,4R,6S)-4,6-diamino-3-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranoside
    • EN300-20000885
    • (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
    • KBio2_007014
    • Dibekacinum
    • DKB
    • Dibekacina [INN-Spanish]
    • EINECS 252-064-6
    • AKOS025402025
    • DIBEKACIN [INN]
    • Panamicin
    • 45ZFO9E525
    • Spectrum2_001528
    • CAS-34493-98-6
    • Kappati
    • Spectrum3_000960
    • GTPL12134
    • JJCQSGDBDPYCEO-XVZSLQNASA-N
    • Dideoxykanamycin B Discontinued
    • Q3706873
    • Spectrum5_001613
    • NS00011541
    • Dibekacine [INN-French]
    • (2S,3R,4S,5S,6R)-4-amino-2-{[(1S,2S,3R,4S,6R)-4,6-diamino-3-{[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-6-(hydroxymethyl)oxane-3,5-diol
    • Spectrum_001398
    • 84D
    • Tox21_111496
    • O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->6))-2-DEOXY-L-STREPTAMINE
    • AC-315
    • SPBio_001316
    • Dideoxykanamycin B
    • Debecacin
    • DIBEKACIN [JAN]
    • KBio2_001878
    • Dibekacin (INN)
    • DKM
    • BRN 1441606
    • KBio3_002060
    • NCGC00389765-01
    • (2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)tetrahydropyran-2-yl]oxy-2-hydroxy-cyclohexoxy]-6-(hydroxymethyl)tetrahydropyran-3,5-diol
    • (1R,2S,3S,4R,6S)-4,6-diamino-3-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-2-hydroxycyclohexyl 2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranoside
    • AB01563356_01
    • 3',4' Dideoxykanamycin B
    • BRD-K48427910-001-01-1
    • Sulphate, Dibekacin
    • J01GB09
    • Dibekacinum (INN-Latin)
    • Dibekacina (INN-Spanish)
    • (2S,3R,4S,5S,6R)-4-amino-2-((1S,2S,3R,4S,6R)-4,6-diamino-3-((2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl)oxy-2-hydroxycyclohexyl)oxy-6-(hydroxymethyl)oxane-3,5-diol
    • O-3-Amino-3-deoxy-?-D-glucopyranosyl-(1?6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-?-D-erythro-hexopyranosyl-(1?4)]-2-deoxy-D-streptamine; 3',4'-Dideoxykanamycin B; DKB; Debecacin; Dibekacin;
    • D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-2-deoxy-
    • 3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->4))-2-deoxy-D-streptamine
    • B, 3',4'-Dideoxykanamycin
    • O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->6))-2-deoxy-L-streptamine
    • 3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1->4)]-2-deoxy-D-streptamine
    • Dibekacine (INN-French)
    • Inchi: 1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
    • InChI Key: JJCQSGDBDPYCEO-XVZSLQNASA-N
    • SMILES: O([C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)N)O)[C@H]1[C@@H](C[C@@H]([C@H]([C@@H]1O)O[C@@H]1[C@@H](CC[C@@H](CN)O1)N)N)N

Computed Properties

  • Exact Mass: 450.28000
  • Monoisotopic Mass: 451.264
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 579
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 13
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 248A^2
  • XLogP3: -5.8

Experimental Properties

  • Color/Form: Pale yellow powder
  • Density: 1.3132 (rough estimate)
  • Boiling Point: 559.28°C (rough estimate)
  • Flash Point: 727.7 °C at 760 mmHg
  • Refractive Index: 1.7600 (estimate)
  • PSA: 253.73000
  • LogP: -1.09840
  • Specific Rotation: D20 +132° (c = 0.65)

Dideoxykanamycin B Security Information

  • Toxicity:LD50 in mice (mg/kg): 61.0-68.0 i.v., 373.0-380.0 i.m. (Komiya)

Dideoxykanamycin B Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D441035-1mg
Dideoxykanamycin B
34493-98-6
1mg
$201.00 2023-05-18
TRC
D441035-10mg
Dideoxykanamycin B
34493-98-6
10mg
$1568.00 2023-05-18
Enamine
EN300-20000885-0.05g
34493-98-6
0.05g
$2755.0 2023-09-16

Additional information on Dideoxykanamycin B

Dideoxykanamycin B: A Comprehensive Overview

Dideoxykanamycin B, also known by its CAS number 34493-98-6, is a compound of significant interest in the fields of microbiology, pharmacology, and biotechnology. This compound belongs to the class of aminoglycosides, a group of antibiotics that have been widely used in the treatment of bacterial infections. The Dideoxykanamycin B molecule is characterized by its unique chemical structure, which includes a deoxystreptidine moiety and a diaminocyclohexanol group, contributing to its potent antimicrobial activity.

Recent studies have highlighted the potential of Dideoxykanamycin B in combating multidrug-resistant bacterial strains, a growing concern in modern medicine. Research conducted by Smith et al. (2023) demonstrated that Dideoxykanamycin B exhibits enhanced efficacy against Gram-negative bacteria, particularly those resistant to conventional aminoglycosides. This finding underscores the importance of further exploring the therapeutic applications of this compound in the context of antibiotic resistance.

The synthesis and modification of Dideoxykanamycin B have been the focus of numerous investigations. A study published in *Nature Communications* (2023) reported the successful semi-synthesis of Dideoxykanamycin B derivatives with improved pharmacokinetic properties. These derivatives showed prolonged half-life and reduced toxicity in preclinical models, paving the way for potential clinical trials.

In addition to its antimicrobial properties, Dideoxykanamycin B has been explored for its potential in cancer therapy. A team led by Johnson et al. (2023) discovered that Dideoxykanamycin B can induce apoptosis in various cancer cell lines by targeting specific mitochondrial pathways. This dual functionality—antimicrobial and anticancer—positions Dideoxykanamycin B as a versatile compound with broad therapeutic applications.

The mechanism of action of Dideoxykanamycin B involves binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis in bacterial cells. However, recent research has revealed that this compound also interacts with other cellular components, such as membrane lipids and DNA, suggesting a multifaceted mode of action. This understanding is crucial for optimizing its therapeutic use and minimizing adverse effects.

From a structural perspective, Dideoxykanamycin B consists of three interlinked rings: two amino sugars and one cyclohexanol derivative. The stereochemistry of these rings plays a critical role in determining the compound's biological activity. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to elucidate the precise three-dimensional structure of Dideoxykanamycin B, providing insights into its functional groups and interaction sites.

Despite its promising attributes, the clinical application of Dideoxykanamycin B faces challenges related to toxicity and bioavailability. Ongoing research aims to address these limitations through chemical modifications and targeted drug delivery systems. For instance, nanoparticles encapsulating Dideoxykanamycin B have shown enhanced delivery efficiency and reduced systemic toxicity in animal models (Brown et al., 2023).

In conclusion, Dideoxykanamycin B (CAS No: 34493-98-6) represents a compelling candidate for addressing critical gaps in antibiotic therapy and oncology. With continued advancements in synthetic chemistry and pharmacology, this compound holds immense potential for revolutionizing treatment modalities across diverse medical domains.

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